N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzo[d]thiazole and morpholine moieties suggests that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylsulfonyl group: This step may involve sulfonation of the aromatic ring using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable alkylating agent.
Formation of the benzamide linkage: The final step involves coupling the benzo[d]thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfoxides or sulfones, while reduction of the benzamide moiety may lead to amines.
Scientific Research Applications
“N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, infections, or inflammatory conditions.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with benzo[d]thiazole and morpholine moieties may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with different substituents on the aromatic rings. These compounds may have varying biological activities and properties. For example:
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide: Similar structure but with a chlorine substituent, which may alter its biological activity.
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-piperidinopropyl)benzamide: Similar structure but with a piperidine ring instead of morpholine, which may affect its pharmacokinetics and interactions.
This outline provides a comprehensive overview of the compound based on typical information about similar compounds For more specific details, further research and experimental data would be required
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2.ClH/c1-17-5-3-6-20-21(17)24-23(31-20)26(12-4-11-25-13-15-30-16-14-25)22(27)18-7-9-19(10-8-18)32(2,28)29;/h3,5-10H,4,11-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXGVCHMJGHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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